3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Overview
Description
3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is tubulin , a protein that plays a crucial role in cell division . The compound acts as an inhibitor of tubulin polymerization .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, structures that are essential for cell division . The compound’s mode of action is consistent with that of colchicine, a well-known inhibitor of tubulin polymerization .
Biochemical Pathways
By inhibiting tubulin polymerization, the compound affects the cell cycle, specifically the G2/M phase . This disruption leads to cell cycle arrest, preventing the cells from dividing .
Result of Action
The compound’s inhibition of tubulin polymerization and its impact on the cell cycle lead to cell apoptosis, or programmed cell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .
Biochemical Analysis
Cellular Effects
Additionally, basic esters of 3,4,5-trimethoxybenzoic acid, a related compound, have been evaluated for antihypertensive and local anesthetic activity .
Molecular Mechanism
Related compounds have been prepared by alkylation of the appropriate secondary amines .
Temporal Effects in Laboratory Settings
Related compounds have shown potent antiviral activity at low concentrations against hepatitis C virus .
Metabolic Pathways
The 3,4,5-trimethoxyphenyl (TMP) group is a critical and valuable core of a variety of biologically active molecules found in natural products or synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole moiety.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.
Uniqueness
3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is unique due to its specific substitution pattern on the benzamide and indole rings, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12-7-14-8-13(5-6-16(14)22-12)11-21-20(23)15-9-17(24-2)19(26-4)18(10-15)25-3/h5-10,22H,11H2,1-4H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPCHLPDWBVBCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325394 | |
Record name | 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816886 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
385786-56-1 | |
Record name | 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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